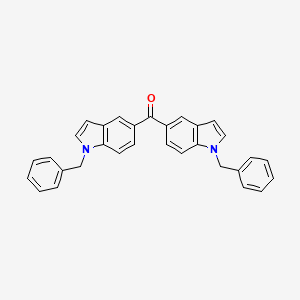
4-Chloro-1,1,1-trimethoxybutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1,1,1-trimethoxybutane is an organic compound with the molecular formula C7H15ClO3 and a molecular weight of 182.65 g/mol . It is characterized by the presence of a chloro group and three methoxy groups attached to a butane backbone. This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-Chloro-1,1,1-trimethoxybutane can be achieved through several synthetic routes. One common method involves the reaction of tetrahydrofuran with hydrogen chloride in the presence of iron filler in a reinforced pipeline reactor . This process involves forced circulation reaction and reduced pressure rectification to obtain the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to ensure high material utilization rates and minimal waste generation. The use of advanced reactors and purification techniques helps in achieving high product yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1,1,1-trimethoxybutane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions often involve the use of solvents like dichloromethane or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted butane derivatives, while oxidation and reduction reactions can produce corresponding alcohols, ketones, or alkanes.
Aplicaciones Científicas De Investigación
4-Chloro-1,1,1-trimethoxybutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1,1,1-trimethoxybutane involves its interaction with specific molecular targets and pathways. The chloro group and methoxy groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1,1,1-trimethoxyethane: Similar in structure but with a shorter carbon chain.
4-Chloro-1,1,1-trimethoxypropane: Similar structure with a different carbon chain length.
Uniqueness
4-Chloro-1,1,1-trimethoxybutane is unique due to its specific combination of functional groups and carbon chain length, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its versatility in undergoing various chemical reactions makes it valuable in different scientific and industrial applications .
Propiedades
Fórmula molecular |
C7H15ClO3 |
|---|---|
Peso molecular |
182.64 g/mol |
Nombre IUPAC |
4-chloro-1,1,1-trimethoxybutane |
InChI |
InChI=1S/C7H15ClO3/c1-9-7(10-2,11-3)5-4-6-8/h4-6H2,1-3H3 |
Clave InChI |
SNTPYFDTRCOGJX-UHFFFAOYSA-N |
SMILES canónico |
COC(CCCCl)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


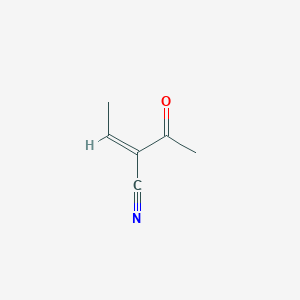
![2-[2-(9H-carbazol-3-ylamino)phenyl]propan-2-ol](/img/structure/B13851043.png)
![sodium;4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B13851056.png)

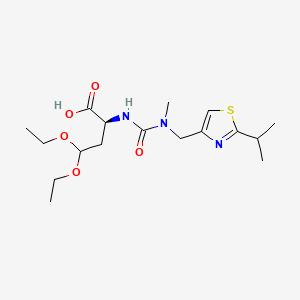
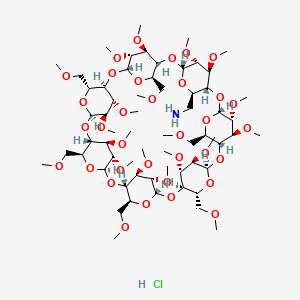
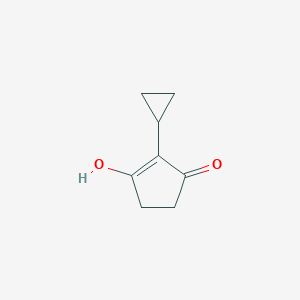
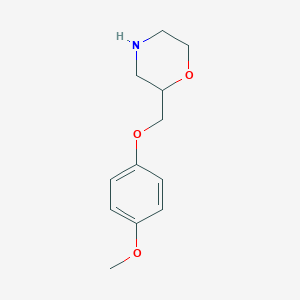
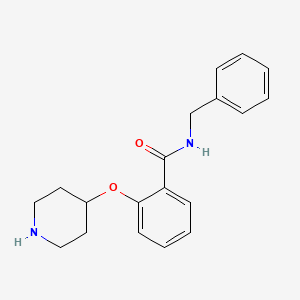
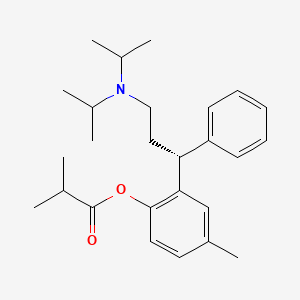
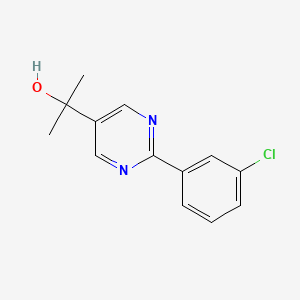
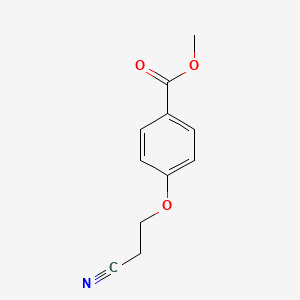
![(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol;bromide](/img/structure/B13851127.png)
